Biological role of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol in cell membranes
Biological role of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol in cell membranes
Biological Role and Applications of (2S,3R,4E)-2-Amino-4-hepten-1,3-diol in Cell Membranes and Immunomodulation
Executive Summary
(2S,3R,4E)-2-Amino-4-hepten-1,3-diol (CAS: 1821714-97-9), commonly referred to as C7-sphingosine, is a synthetic, short-chain analog of naturally occurring C18-sphingosine[1][2]. In biological research and drug development, this truncated sphingoid base serves two distinct, highly valuable functions. First, as a cell-permeable lipid probe, it is utilized to study membrane biophysics, specifically how sphingolipids modulate lipid raft stability and membrane permeability[3]. Second, and most critically, it acts as a foundational intermediate in the synthesis of sphingolipid-based immunological adjuvants (such as α-galactosylceramide analogs)[4]. By engineering the sphingosine chain length, developers can finely tune the binding kinetics of lipid antigens to CD1d molecules, thereby shifting the immune response of invariant Natural Killer T (iNKT) cells toward a therapeutic, anti-inflammatory Th2 bias[5][6].
Molecular Architecture: The C7 vs. C18 Paradigm
Natural sphingosine is characterized by an 18-carbon aliphatic chain, which anchors the molecule deeply within the hydrophobic core of the cellular lipid bilayer[2]. The structural truncation to a 7-carbon chain in (2S,3R,4E)-2-Amino-4-hepten-1,3-diol fundamentally alters its physicochemical behavior.
The shortened hydrocarbon tail significantly reduces the molecule's hydrophobicity. Causally, this increases its aqueous solubility and enhances its ability to partition rapidly between the aqueous phase and the lipid bilayer. While C18-sphingosine forms highly stable, rigid gel domains within the plasma membrane, the C7 analog induces transient structural defects during lateral phase separation. These defects serve as sites for aqueous solute leakage, making short-chain sphingosines potent modulators of membrane permeability[3].
Immunomodulation: Engineering Th2-Biased Adjuvants
The most prominent application of C7-sphingosine is its use as a precursor for immunological adjuvants, specifically synthetic glycolipids designed to activate iNKT cells[4].
The classical iNKT cell agonist, KRN7000 (an α-GalCer with a C18 sphingosine base), induces a massive, mixed release of both Th1 (IFN-γ) and Th2 (IL-4) cytokines. However, for treating autoimmune diseases, a strictly Th2-biased (anti-inflammatory) response is desired[6][7].
The Mechanistic Causality of Chain Truncation: When an α-GalCer analog synthesized from C7-sphingosine is processed by an Antigen Presenting Cell (APC), its truncated lipid tail inserts into the hydrophobic F' pocket of the CD1d glycoprotein. Because the C7 chain provides fewer van der Waals interactions than a C18 chain, the resulting lipid-CD1d complex is thermodynamically less stable. Consequently, when the iNKT cell's invariant T-cell receptor (TCR) binds to this complex, the "dwell time" (duration of the interaction) is significantly shortened. A short TCR dwell time fails to fully activate the sustained c-Rel signaling pathway required for IFN-γ transcription, but it is entirely sufficient to trigger the rapid NFAT-mediated transcription of IL-4[5][6].
Fig 1. Mechanism of Th2-biased iNKT cell activation by short-chain sphingosine adjuvants.
Quantitative Data Synthesis
To understand the utility of C7-sphingosine, it must be benchmarked against natural sphingolipids and known truncated analogs (like the C9-based OCH).
Table 1: Physicochemical & Biological Comparison of Sphingoid Bases
| Property | Natural Sphingosine (C18) | OCH Base (C9) | C7-Sphingosine (C7) |
| Aqueous Solubility | Very Low | Moderate | High |
| Membrane Permeability | Low (Stabilizes rafts) | Moderate | High (Induces defects) |
| CD1d F' Pocket Affinity | High (Deep insertion) | Weak | Very Weak |
| TCR Dwell Time | Prolonged | Shortened | Highly Transient |
Table 2: Expected Cytokine Output in iNKT Co-Culture (Adjuvant Derivatives)
| Adjuvant Type | Sphingosine Base | IFN-γ (Th1) | IL-4 (Th2) | Primary Clinical Target |
| KRN7000 | C18 | ++++ | ++ | Oncology / Anti-tumor |
| OCH | C9 | + | ++++ | Autoimmune Suppression |
| C7-Analog | C7 | +/- | +++ | Severe Inflammation |
Experimental Methodologies
To validate the biological role of C7-sphingosine and its derivatives, two self-validating protocols are employed. The causality behind these steps ensures that artifacts are minimized and data integrity is maintained.
Protocol 1: Membrane Permeability Kinetics (Liposome Leakage Assay)
Purpose: To quantify the membrane-disrupting capability of C7-sphingosine.
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Liposome Preparation: Hydrate a lipid film (e.g., DOPC/Cholesterol) with a buffer containing 50 mM Carboxyfluorescein (CF). Causality: At 50 mM, CF is self-quenching; no fluorescence is emitted while trapped inside the intact liposome.
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Size Exclusion: Pass the liposome suspension through a Sephadex G-50 column to remove unencapsulated, extra-vesicular CF.
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Compound Introduction: Add C7-sphingosine (titrated from 1 μM to 50 μM) to the liposome suspension in a fluorometer cuvette.
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Kinetic Measurement: Monitor fluorescence at Ex/Em 492/520 nm over 30 minutes. Causality: As C7-sphingosine partitions into the bilayer and induces structural defects, CF leaks into the surrounding buffer. The dilution relieves the self-quenching, resulting in a measurable increase in fluorescence proportional to membrane permeability.
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Normalization: Add 0.1% Triton X-100 at the end of the assay to lyse all liposomes, establishing the 100% leakage maximum for data normalization.
Protocol 2: In Vitro iNKT Cell Activation & Cytokine Profiling
Purpose: To evaluate the Th1/Th2 cytokine bias of α-GalCer adjuvants synthesized from C7-sphingosine.
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APC Pulsing: Incubate murine Bone Marrow-Derived Dendritic Cells (BMDCs) with 100 ng/mL of the C7-derived adjuvant for 4 hours. Wash thoroughly. Causality: Washing removes unbound lipid, ensuring that subsequent T-cell activation is strictly mediated by lipid properly loaded onto CD1d molecules.
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Co-Culture: Plate the pulsed BMDCs with primary murine Vα14i NKT cells at a 1:5 ratio in 96-well plates.
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Temporal Supernatant Collection: Harvest cell culture supernatant at exactly 24 hours and 72 hours. Causality: IL-4 (Th2) secretion peaks early (12-24h) and is rapidly consumed or degraded, whereas IFN-γ (Th1) accumulates and peaks later (48-72h). Missing these specific windows will result in a skewed Th1/Th2 ratio.
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Quantification: Analyze the supernatants using a multiplex Cytometric Bead Array (CBA) or ELISA to quantify IL-4 and IFN-γ concentrations.
Fig 2. Workflow for evaluating the immunomodulatory cytokine profile of C7-derived adjuvants.
References
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Wikipedia Contributors. "Sphingosine." Wikipedia, The Free Encyclopedia. Available at: [Link]
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Bricard, G., et al. "α-Galactosylceramide Analogs with Weak Agonist Activity for Human iNKT Cells Define New Candidate Anti-Inflammatory Agents." PLOS One, 2010. Available at: [Link]
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Oki, S., et al. "Preferential Th2 polarization by OCH is supported by incompetent NKT cell induction of CD40L and following production of inflammatory cytokines." International Immunology, 2005. Available at: [Link]
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Siskind, L. J., et al. "Sphingosine Increases the Permeability of Model and Cell Membranes." Journal of Biological Chemistry (via PMC), 2005. Available at: [Link]
Sources
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- 2. Sphingosine - Wikipedia [en.wikipedia.org]
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- 4. (2S,3R,4E)-2-Amino-4-hepten-1,3-diol | CymitQuimica [cymitquimica.com]
- 5. α-Galactosylceramide Analogs with Weak Agonist Activity for Human iNKT Cells Define New Candidate Anti-Inflammatory Agents | PLOS One [journals.plos.org]
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- 7. α-Galactosylceramide and its analog OCH differentially affect the pathogenesis of ISO-induced cardiac injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
